molecular formula C11H13FO B14838761 2-Cyclopropoxy-1-ethyl-3-fluorobenzene

2-Cyclopropoxy-1-ethyl-3-fluorobenzene

Cat. No.: B14838761
M. Wt: 180.22 g/mol
InChI Key: ZESWXZVGHFLIIU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-ethyl-3-fluorobenzene is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is a derivative of fluorobenzene, where the benzene ring is substituted with a cyclopropoxy group at the second position, an ethyl group at the first position, and a fluorine atom at the third position. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene can be achieved through several methods. One common approach involves the use of electrophilic aromatic substitution reactions. The ethyl group can be introduced via a similar Friedel-Crafts alkylation using ethyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts alkylation reactions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-1-ethyl-3-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. The presence of the cyclopropoxy group can introduce ring strain, affecting the compound’s stability and reactivity. The fluorine atom can influence the electronic properties of the benzene ring, making it more reactive towards certain electrophiles .

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-cyclopropyloxy-1-ethyl-3-fluorobenzene

InChI

InChI=1S/C11H13FO/c1-2-8-4-3-5-10(12)11(8)13-9-6-7-9/h3-5,9H,2,6-7H2,1H3

InChI Key

ZESWXZVGHFLIIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)F)OC2CC2

Origin of Product

United States

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